molecular formula C15H20ClN3O2S B6971057 N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide

N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide

Cat. No.: B6971057
M. Wt: 341.9 g/mol
InChI Key: CZGZJRSWJKEQMM-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a sulfonamide group, a chlorophenyl group, and a butan-2-yl chain. Its unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the sulfonamide group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the chlorophenyl group: This step involves a Friedel-Crafts alkylation reaction where the pyrazole-sulfonamide intermediate is treated with 4-chlorobenzyl chloride in the presence of a Lewis acid like aluminum chloride.

    Formation of the butan-2-yl chain: The final step involves the alkylation of the pyrazole-sulfonamide-chlorophenyl intermediate with a butan-2-yl halide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-chlorophenylbutan-2-one or 4-chlorophenylbutanoic acid.

    Reduction: Formation of 4-chlorophenylbutan-2-yl sulfonic acid or 4-chlorophenylbutan-2-yl thiol.

    Substitution: Formation of 4-aminophenylbutan-2-yl sulfonamide or 4-thiophenylbutan-2-yl sulfonamide.

Scientific Research Applications

N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and bacterial infections due to its sulfonamide moiety.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antibacterial effects.

    Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or enzymes involved in cellular signaling, leading to altered cellular responses.

Comparison with Similar Compounds

  • N-[3-(4-chlorophenyl)propyl]-N,1-dimethylpyrazole-4-sulfonamide
  • N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-carboxamide
  • N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-thiol

Comparison:

  • Structural Differences: While these compounds share a similar core structure, variations in the functional groups (e.g., sulfonamide vs. carboxamide vs. thiol) lead to differences in their chemical properties and reactivity.
  • Chemical Properties: The presence of different functional groups affects the compound’s solubility, stability, and reactivity. For example, the sulfonamide group imparts higher polarity compared to the carboxamide or thiol groups.
  • Biological Activity: The specific functional groups also influence the compound’s biological activity. Sulfonamides are known for their antibacterial properties, while carboxamides and thiols may exhibit different pharmacological profiles.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-11(13-5-7-14(16)8-6-13)12(2)19(4)22(20,21)15-9-17-18(3)10-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGZJRSWJKEQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)N(C)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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